molecular formula C8H6BrFO3 B1530487 Methyl 4-bromo-5-fluoro-2-hydroxybenzoate CAS No. 1193162-25-2

Methyl 4-bromo-5-fluoro-2-hydroxybenzoate

Cat. No.: B1530487
CAS No.: 1193162-25-2
M. Wt: 249.03 g/mol
InChI Key: WCXWROSPLXHQFI-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-fluoro-2-hydroxybenzoate is an organic compound with the molecular formula C8H6BrFO3 It is a derivative of benzoic acid, featuring bromine, fluorine, and hydroxyl functional groups

Mechanism of Action

Mode of Action

It is known that halogenated benzoates can participate in various chemical reactions, such as free radical bromination and nucleophilic substitution .

Biochemical Pathways

Given the compound’s structure, it may potentially interact with pathways involving aromatic compounds

Result of Action

The molecular and cellular effects of Methyl 4-bromo-5-fluoro-2-hydroxybenzoate’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other chemicals can affect how this compound behaves in a biological system. For instance, certain conditions may enhance or inhibit its absorption, distribution, metabolism, and excretion.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-bromo-5-fluoro-2-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 4-bromo-5-fluoro-2-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Types of Reactions:

    Substitution Reactions: The bromine and fluorine atoms in this compound can undergo nucleophilic substitution reactions. For example, the bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide.

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Substitution: Formation of derivatives with different functional groups replacing the bromine or fluorine atoms.

    Oxidation: Conversion of the hydroxyl group to a carbonyl group, resulting in compounds like methyl 4-bromo-5-fluoro-2-oxo-benzoate.

    Reduction: Formation of methyl 4-bromo-5-fluoro-2-hydroxybenzyl alcohol.

Scientific Research Applications

Methyl 4-bromo-5-fluoro-2-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

Methyl 4-bromo-5-fluoro-2-hydroxybenzoate can be compared with other halogenated benzoates:

    Methyl 4-bromo-2-hydroxybenzoate: Lacks the fluorine atom, which may reduce its reactivity and specificity in certain reactions.

    Methyl 5-bromo-4-fluoro-2-hydroxybenzoate: Similar structure but with different positioning of the bromine and fluorine atoms, potentially leading to different chemical and biological properties.

    Methyl 4-chloro-5-fluoro-2-hydroxybenzoate: Chlorine instead of bromine, which can affect its reactivity and interactions due to the different electronegativity and size of the halogen atoms.

This compound stands out due to its specific combination of functional groups, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 4-bromo-5-fluoro-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO3/c1-13-8(12)4-2-6(10)5(9)3-7(4)11/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXWROSPLXHQFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735973
Record name Methyl 4-bromo-5-fluoro-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193162-25-2
Record name Methyl 4-bromo-5-fluoro-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-bromo-5-fluoro-2-hydroxybenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Preparation according to Preparation 7, using boron tribromide (1.0 M, 25.0 ml, 25.2 mmol) in DCM (25 ml) and methyl 4-bromo-5-fluoro-2-methoxybenzoate (2.2 g, 8.4 mmol) in DCM (15 ml). Yield: 2.1 g. MS m/z (rel. intensity, 70 eV) 250 (M+, 40), 248 (M+, 41), 218 (99), 216 (bp), 188 (41), 186 (41), 81 (39).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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